
6-((4,5-Dihydro-1H-imidazol-2-yl)amino)pyrimidin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-((4,5-Dihydro-1H-imidazol-2-yl)amino)pyrimidin-2(1H)-one is a heterocyclic compound that features both imidazole and pyrimidine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4,5-Dihydro-1H-imidazol-2-yl)amino)pyrimidin-2(1H)-one typically involves the formation of the imidazole ring followed by its attachment to the pyrimidine ring. One common method involves the reaction of 2-aminopyrimidine with an appropriate imidazole precursor under controlled conditions. The reaction often requires a catalyst and specific solvents to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-((4,5-Dihydro-1H-imidazol-2-yl)amino)pyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the rings.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazole or pyrimidine rings.
Wissenschaftliche Forschungsanwendungen
6-((4,5-Dihydro-1H-imidazol-2-yl)amino)pyrimidin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: The compound can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-((4,5-Dihydro-1H-imidazol-2-yl)amino)pyrimidin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of the target. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4,5-dihydro-1H-imidazole: Shares the imidazole ring but lacks the pyrimidine component.
2-Aminopyrimidine: Contains the pyrimidine ring but lacks the imidazole component.
6-Aminopyrimidin-2(1H)-one: Similar pyrimidine structure but without the imidazole ring.
Eigenschaften
Molekularformel |
C7H9N5O |
|---|---|
Molekulargewicht |
179.18 g/mol |
IUPAC-Name |
6-(4,5-dihydro-1H-imidazol-2-ylamino)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C7H9N5O/c13-7-10-2-1-5(12-7)11-6-8-3-4-9-6/h1-2H,3-4H2,(H3,8,9,10,11,12,13) |
InChI-Schlüssel |
QHJVILZLQJQGQF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN=C(N1)NC2=CC=NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




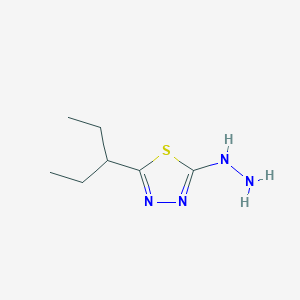
![6-Ethyl-3,5-dimethyl-7H-thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B13101312.png)
![2-[(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-oxopiperazin-2-yl]acetic acid](/img/structure/B13101313.png)
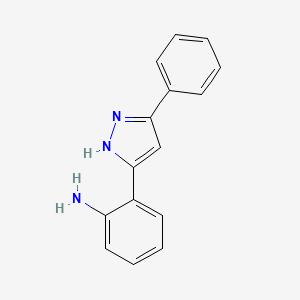
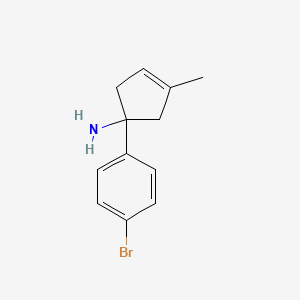


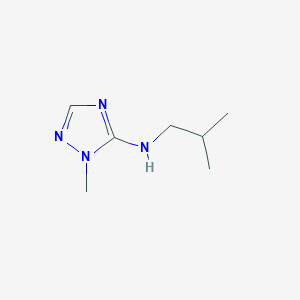
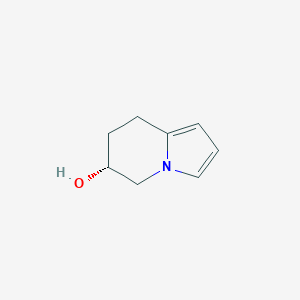
![2-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13101359.png)


